molecular formula C22H32N2O2 B14437781 2-exo-Piperidino-bornan-3-endo-ol p-aminobenzoate CAS No. 77156-02-6

2-exo-Piperidino-bornan-3-endo-ol p-aminobenzoate

Cat. No.: B14437781
CAS No.: 77156-02-6
M. Wt: 356.5 g/mol
InChI Key: GNWAMXNYZREYAS-UHFFFAOYSA-N
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Description

2-exo-Piperidino-bornan-3-endo-ol p-aminobenzoate is a chemical compound with a complex structure that includes a piperidine ring, a bornane skeleton, and a p-aminobenzoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-exo-Piperidino-bornan-3-endo-ol p-aminobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Tetrahydrofuran, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-exo-Piperidino-bornan-3-endo-ol p-aminobenzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use as a local anesthetic or in the treatment of specific medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-exo-Piperidino-bornan-3-endo-ol p-aminobenzoate involves its interaction with specific molecular targets, such as sodium ion channels on nerve membranes. By binding to these channels, the compound can affect the membrane potential, reducing the passage of sodium ions and thereby blocking the generation and conduction of nerve impulses. This mechanism is similar to that of other local anesthetics .

Comparison with Similar Compounds

Similar Compounds

    Benzocaine: An ester of p-aminobenzoic acid, commonly used as a local anesthetic.

    Lidocaine: An amide local anesthetic with a similar mechanism of action.

Uniqueness

Its combination of a piperidine ring, bornane skeleton, and p-aminobenzoate ester group makes it a versatile molecule for various scientific and industrial applications .

Properties

CAS No.

77156-02-6

Molecular Formula

C22H32N2O2

Molecular Weight

356.5 g/mol

IUPAC Name

(4,7,7-trimethyl-3-piperidin-1-yl-2-bicyclo[2.2.1]heptanyl) 4-aminobenzoate

InChI

InChI=1S/C22H32N2O2/c1-21(2)17-11-12-22(21,3)19(24-13-5-4-6-14-24)18(17)26-20(25)15-7-9-16(23)10-8-15/h7-10,17-19H,4-6,11-14,23H2,1-3H3

InChI Key

GNWAMXNYZREYAS-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2OC(=O)C3=CC=C(C=C3)N)N4CCCCC4)C)C

Origin of Product

United States

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